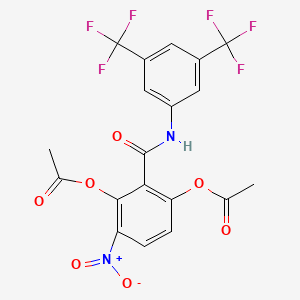
Flurantel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flurantel is a chemical compound with the molecular formula C19H12F6N2O7 and a molecular weight of 494.2982 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
氟兰特尔可以通过几种途径合成。 一种常见的方法是使四氟乙烯与三氧化硫反应生成四氟乙烷-β-磺内酯,然后将其异构化为氟磺酰二氟乙酰氟 。该中间体进一步与其他试剂反应生成氟兰特尔。 工业生产方法通常涉及优化反应条件以确保高产率和纯度,同时保持安全和环境标准 。
化学反应分析
氟兰特尔会发生各种化学反应,包括:
氧化: 氟兰特尔可以用强氧化剂氧化,导致形成各种氧化产物。
还原: 还原反应可以使用还原剂如氢化锂铝进行,导致形成还原衍生物。
这些反应中常用的试剂包括三氧化硫、四氟乙烯以及各种还原剂和氧化剂 。形成的主要产物取决于所用的特定反应条件和试剂。
科学研究应用
氟兰特尔在科学研究中具有广泛的应用:
化学: 它用作合成氟化化合物的先驱体,以及各种化学反应中的试剂。
生物学: 氟兰特尔用于荧光成像和生物正交反应,以研究体内生物相互作用.
工业: 氟兰特尔用于生产氟化聚合物和其他工业产品.
作用机制
氟兰特尔的作用机制涉及它与特定分子靶点和途径的相互作用。 它可以作为荧光探针,使研究人员能够实时可视化和研究生物过程 。 该化合物独特的结构使其能够与各种生物分子相互作用,促进其在生物正交反应和其他应用中的使用 。
相似化合物的比较
氟兰特尔可以与其他氟化化合物进行比较,例如氟磺酰二氟乙酰氟和四氟乙烷-β-磺内酯 。虽然这些化合物在化学结构和反应性方面具有一些相似之处,但氟兰特尔的独特性质使其在特定应用中特别有价值。 例如,其进行生物正交反应的能力使其有别于其他氟化化合物 。
结论
氟兰特尔是一种用途广泛的化合物,在各种科学和工业应用中具有巨大潜力。其独特的化学性质和反应性使其成为多个领域研究和开发中宝贵的工具。
生物活性
Flurantel, a compound of interest in pharmacological research, has been studied for its biological activity, particularly in the context of its therapeutic potential. This article delves into the biochemical properties, cellular effects, mechanisms of action, and relevant case studies that highlight its biological significance.
This compound exhibits a range of biochemical properties that contribute to its biological activity. It is known to interact with various enzymes and proteins, influencing metabolic pathways crucial for cellular function. Key properties include:
- Enzyme Interaction : this compound acts as a substrate for several enzymes, including aminotransferases, which are vital for amino acid metabolism. Its interaction with these enzymes facilitates the transfer of amino groups, impacting both synthesis and degradation processes in metabolic pathways.
- Stability : The compound is relatively stable under physiological conditions but may degrade over time. This degradation can lead to diminished biological activity, which is an important consideration in therapeutic applications.
Cellular Effects
This compound's influence on cellular processes includes:
- Cell Signaling : It activates specific signaling pathways that regulate cell growth and differentiation. This modulation is essential for maintaining normal cellular functions and responses to external stimuli.
- Gene Expression : The compound has been shown to alter gene expression patterns, which can affect various cellular functions and contribute to its therapeutic effects.
The mechanism by which this compound exerts its effects involves several key interactions:
- Binding Interactions : this compound binds to specific sites on target enzymes and receptors, either activating or inhibiting their activity. For instance, it may inhibit certain oxidoreductases, leading to reduced production of reactive oxygen species (ROS), which are implicated in various pathological conditions.
- Transport and Distribution : The compound is transported across cell membranes via specific transporters, facilitating its uptake into cells. This distribution is critical for its efficacy as a therapeutic agent.
Research Findings and Case Studies
Research on this compound has yielded promising findings regarding its therapeutic potential. Notable studies include:
- Antimicrobial Activity : In laboratory settings, this compound demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit microbial growth by targeting specific metabolic pathways essential for survival.
- Anticancer Properties : Case studies have illustrated this compound's potential as an anticancer agent. In vitro experiments revealed that it could induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Data Table: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Enzyme Interaction | Substrate for aminotransferases; affects amino acid metabolism | |
| Cell Signaling | Activates pathways regulating growth and differentiation | |
| Gene Expression | Alters expression patterns affecting cellular functions | |
| Antimicrobial Activity | Inhibits growth of various pathogens | |
| Anticancer Properties | Induces apoptosis in cancer cells |
属性
CAS 编号 |
30533-89-2 |
|---|---|
分子式 |
C19H12F6N2O7 |
分子量 |
494.3 g/mol |
IUPAC 名称 |
[3-acetyloxy-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-nitrophenyl] acetate |
InChI |
InChI=1S/C19H12F6N2O7/c1-8(28)33-14-4-3-13(27(31)32)16(34-9(2)29)15(14)17(30)26-12-6-10(18(20,21)22)5-11(7-12)19(23,24)25/h3-7H,1-2H3,(H,26,30) |
InChI 键 |
YRPPAQRAYJVJOS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C(=C(C=C1)[N+](=O)[O-])OC(=O)C)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
规范 SMILES |
CC(=O)OC1=C(C(=C(C=C1)[N+](=O)[O-])OC(=O)C)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Key on ui other cas no. |
30533-89-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















